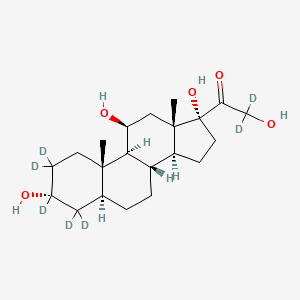![molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core isoquinolinone structure, the introduction of the dioxolo group, and the attachment of the various substituents. Common synthetic methods might include:
Cyclization reactions: to form the isoquinolinone core.
Substitution reactions: to introduce the chloro and dimethylamino groups.
Oxidation and reduction reactions: to modify the oxidation state of various parts of the molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This might include:
Scaling up: the reactions to industrial volumes.
Using catalysts: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially converting the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing the ketone group to an alcohol.
Substitution: Replacing the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but might include:
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
The compound could have various scientific research applications, including:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and potential biological activity.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a building block for more complex structures.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinolinone derivatives: Compounds with similar core structures.
Dioxolo compounds: Molecules containing the dioxolo group.
Chloro-substituted compounds: Molecules with similar chloro substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C28H36ClN3O4S |
|---|---|
Molecular Weight |
546.1 g/mol |
IUPAC Name |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
InChI Key |
JBITZLMCDYBANM-WOLMIXIISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



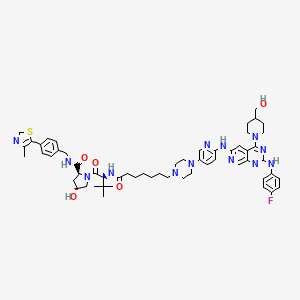
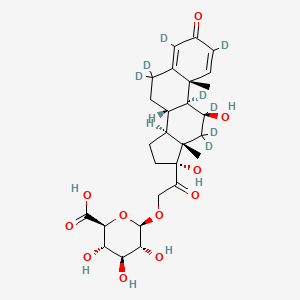
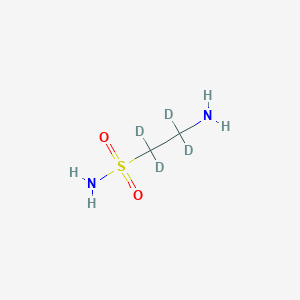
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
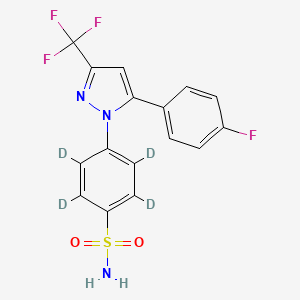




![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

